7,7'-Dihydrotaiwanin C
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Dihydrotaiwanin C involves the isolation of lignanoids from the heartwood of Chamaecyparis formosensis . The extraction process typically uses methanol as a solvent, followed by fractionation with ethyl acetate to isolate the desired compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for 7,7’-Dihydrotaiwanin C due to its complex extraction process and limited natural sources. Most of the compound used in research is obtained through laboratory-scale extraction and purification .
Chemical Reactions Analysis
Types of Reactions
7,7’-Dihydrotaiwanin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups present in the compound.
Reduction: This reaction can reduce the carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7,7’-Dihydrotaiwanin C, which can have different biological activities .
Scientific Research Applications
7,7’-Dihydrotaiwanin C has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7,7’-Dihydrotaiwanin C involves its interaction with cellular targets that lead to cytotoxic effects. The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . It also inhibits cell proliferation by interfering with the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Taiwanin C: Another lignanoid isolated from the same plant, with similar cytotoxic properties.
Podophyllotoxin: A well-known lignanoid with antineoplastic activity, used as a reference compound in studies.
Etoposide: A semi-synthetic derivative of podophyllotoxin, used in cancer therapy.
Uniqueness
7,7’-Dihydrotaiwanin C is unique due to its specific structure and the presence of two dihydrofuran rings, which contribute to its distinct biological activity . Its isolation from a rare plant species also adds to its uniqueness and research value .
Properties
Molecular Formula |
C20H14O6 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(5R)-5-(1,3-benzodioxol-5-yl)-8,9-dihydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C20H14O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-2,4-6,18H,3,7-9H2/t18-/m1/s1 |
InChI Key |
DBOCPTFHTGKHEP-GOSISDBHSA-N |
Isomeric SMILES |
C1C2=C([C@@H](C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6)C(=O)OC2 |
Canonical SMILES |
C1C2=C(C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6)C(=O)OC2 |
Origin of Product |
United States |
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